

literature review of transketolase-like 1 inhibitors

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An In-depth Technical Guide to Transketolase-like 1 Inhibitors for Researchers and Drug Development Professionals.

Introduction

Transketolase-like 1 (TKTL1) is a homodimeric enzyme that has garnered significant attention in the field of oncology as a potential therapeutic target. It is an isoform of the transketolase (TKT) enzyme, a critical component of the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] In numerous human cancers, TKTL1 is specifically upregulated and its expression is strongly correlated with aggressive tumor phenotypes, advanced disease stage, and poor patient prognosis.[1][3] The enzyme is a key player in the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect," where cells exhibit increased aerobic glycolysis.[1][3] This metabolic shift, driven by TKTL1, facilitates the production of lactate and provides essential precursors for the synthesis of nucleotides and fatty acids, thereby supporting rapid cell proliferation and protecting against oxidative stress.[4][5] Consequently, the inhibition of TKTL1 is being explored as a promising anti-cancer strategy.

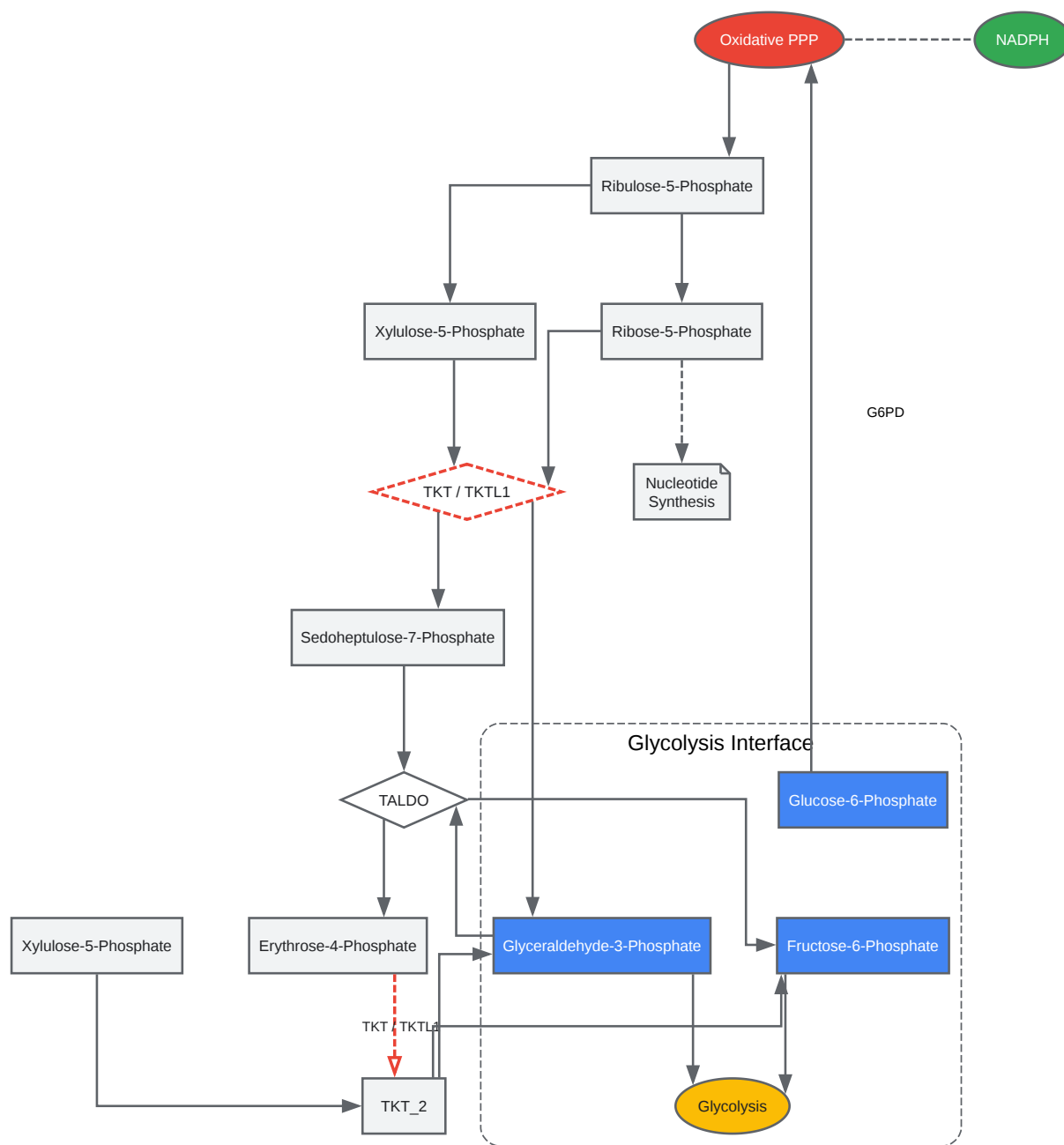
However, the precise enzymatic function of TKTL1 is a subject of ongoing debate. While early studies suggested it possesses canonical transketolase activity, more recent structural and computational analyses indicate that TKTL1 may lack key amino acid residues necessary for binding the essential cofactor thiamine diphosphate (TDP).[6] This has led to the hypothesis that some known transketolase inhibitors, such as oxythiamine, may not effectively target TKTL1.[6] Despite this controversy, functional studies consistently demonstrate that

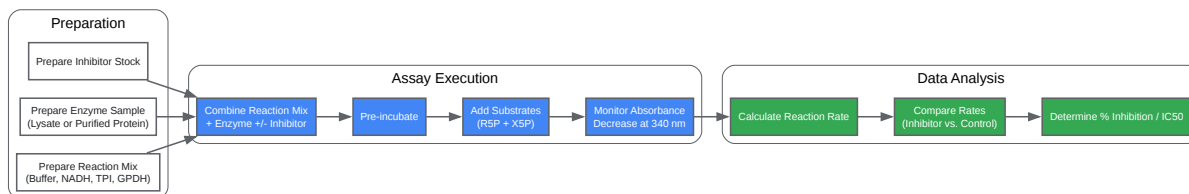
suppressing TKTL1 expression, for example through RNA interference (RNAi), leads to reduced cancer cell growth, decreased glucose consumption, and lower lactate production, validating its role in tumor progression.[3]

This technical guide provides a comprehensive literature review of inhibitors targeting the transketolase family, with a special focus on their relevance to TKTL1. It summarizes quantitative data, details key experimental protocols for assessing enzyme activity and inhibition, and illustrates the associated biochemical pathways and experimental workflows.

The Role of TKTL1 in the Pentose Phosphate Pathway

TKTL1 is proposed to function within the non-oxidative arm of the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis. The PPP is crucial for generating NADPH, which is vital for redox balance and biosynthetic reactions, and for producing pentose sugars, such as ribose-5-phosphate, the backbone of DNA and RNA. TKTL1 is thought to catalyze the conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate into ribose-5-phosphate and xylulose-5-phosphate, linking the PPP back to the glycolytic pathway. [1] This activity enhances the metabolic flux towards anabolic processes, which is a hallmark of cancer cells.





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